Azaindole derivative 3
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Overview
Description
Azaindole derivative 3 is a compound that belongs to the azaindole family, which is characterized by a fused pyridine and pyrrole ring structure. These compounds are known for their significant biological activities and have been widely used in medicinal chemistry and drug discovery programs . Azaindole derivatives have been recognized as privileged structures in biological process modulation due to their ability to act as bioisosteres of indole or purine systems .
Preparation Methods
The synthesis of azaindole derivative 3 typically involves the use of pyridine and pyrrole building blocks. One common method is the palladium-catalyzed cross-coupling reaction, which allows for the formation of the azaindole core through the coupling of halogenated pyridine and pyrrole derivatives . Another method involves the use of Suzuki coupling reactions, where halogenated azaindoles are coupled with boronic acids to form the desired derivatives . Industrial production methods often utilize microwave heating to accelerate the reaction steps, making the process more efficient .
Chemical Reactions Analysis
Azaindole derivative 3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, boronic acids, and halogenated pyridine derivatives . For example, the Sonogashira cross-coupling reaction followed by base-induced annulation can generate azaindole derivatives . Major products formed from these reactions include substituted azaindoles, which can be further modified to enhance their biological activities .
Scientific Research Applications
Azaindole derivative 3 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive compounds . In biology and medicine, azaindole derivatives have been studied for their potential as kinase inhibitors, which are important in the treatment of cancer and other diseases . These compounds have also been investigated for their ability to inhibit specific protein kinases, making them valuable tools in drug discovery and development . Additionally, azaindole derivatives have applications in the pharmaceutical industry as potential therapeutic agents .
Mechanism of Action
The mechanism of action of azaindole derivative 3 involves its interaction with specific molecular targets, such as protein kinases. These compounds can inhibit the activity of kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of signaling pathways involved in cell growth, differentiation, and apoptosis, making azaindole derivatives effective in the treatment of cancer and other diseases . For example, certain azaindole derivatives have been shown to inhibit the phosphorylation of STAT5, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Azaindole derivative 3 can be compared with other similar compounds, such as indole and purine derivatives. While all these compounds share a similar fused ring structure, azaindoles are unique in that they contain a nitrogen atom in the pyridine ring, which can modulate their biological activities . This structural difference allows azaindole derivatives to act as bioisosteres of indole or purine systems, making them valuable in drug discovery and development . Other similar compounds include 5-azaindole and 7-azaindole, which also exhibit significant biological activities and have been studied for their potential as therapeutic agents .
Properties
Molecular Formula |
C16H11N3O4 |
---|---|
Molecular Weight |
309.28 g/mol |
IUPAC Name |
4-(7-cyano-2-methoxypyrrolo[1,2-b]pyridazin-5-yl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C16H11N3O4/c1-23-15-5-4-13-12(7-10(8-17)19(13)18-15)9-2-3-11(16(21)22)14(20)6-9/h2-7,20H,1H3,(H,21,22) |
InChI Key |
QEYWGQCVGIFYQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=C(C=C2C#N)C3=CC(=C(C=C3)C(=O)O)O)C=C1 |
Origin of Product |
United States |
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